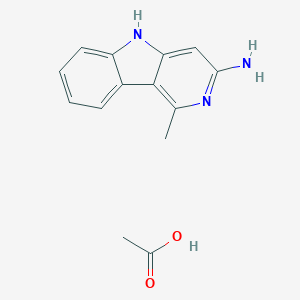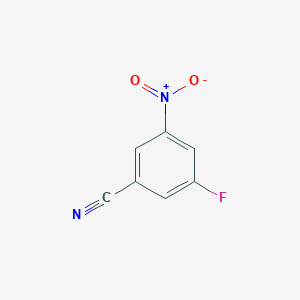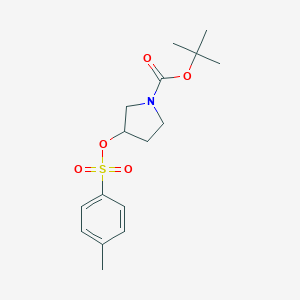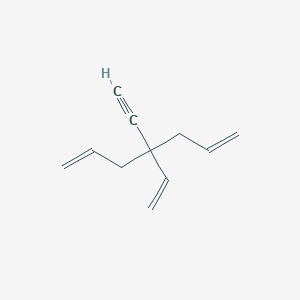
4-Ethynyl-4-vinyl-1,6-heptadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-4-vinyl-1,6-heptadiene (EVHD) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. EVHD is a conjugated diene compound that contains both vinyl and ethynyl groups. The compound is synthesized through a multistep process that involves the use of various reagents and catalysts. EVHD has been studied extensively for its potential use in various fields, including materials science, organic chemistry, and biochemistry.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-4-vinyl-1,6-heptadiene is not well understood, but it is believed to be due to its ability to form covalent bonds with proteins and other biomolecules. 4-Ethynyl-4-vinyl-1,6-heptadiene has been shown to react with various amino acids, including cysteine and lysine, and to inhibit the activity of various enzymes.
Efectos Bioquímicos Y Fisiológicos
4-Ethynyl-4-vinyl-1,6-heptadiene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Ethynyl-4-vinyl-1,6-heptadiene can inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. In vivo studies have shown that 4-Ethynyl-4-vinyl-1,6-heptadiene can reduce the levels of oxidative stress and inflammation in animal models of various diseases, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Ethynyl-4-vinyl-1,6-heptadiene in lab experiments is its unique chemical structure, which allows for the preparation of various organic compounds and materials. Another advantage is its ability to form covalent bonds with proteins and other biomolecules, which makes it a useful probe for studying enzyme-catalyzed reactions. One of the main limitations of using 4-Ethynyl-4-vinyl-1,6-heptadiene in lab experiments is its toxicity, which limits its use in vivo studies.
Direcciones Futuras
There are several future directions for the study of 4-Ethynyl-4-vinyl-1,6-heptadiene. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of 4-Ethynyl-4-vinyl-1,6-heptadiene as a potential therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, the use of 4-Ethynyl-4-vinyl-1,6-heptadiene as a probe for studying enzyme-catalyzed reactions could lead to the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of 4-Ethynyl-4-vinyl-1,6-heptadiene involves a multistep process that includes the use of various reagents and catalysts. The first step involves the preparation of 2-methyl-3-butyn-2-ol, which is then converted to 3-butyn-2-one. The next step involves the reaction of 3-butyn-2-one with acetylene in the presence of a palladium catalyst to form 4-ethynyl-3-butyn-2-one. The final step involves the reaction of 4-ethynyl-3-butyn-2-one with vinyl magnesium bromide to form 4-Ethynyl-4-vinyl-1,6-heptadiene.
Aplicaciones Científicas De Investigación
4-Ethynyl-4-vinyl-1,6-heptadiene has been studied extensively for its potential use in various fields, including materials science, organic chemistry, and biochemistry. In materials science, 4-Ethynyl-4-vinyl-1,6-heptadiene has been used to prepare various organic materials, including polymers, liquid crystals, and conducting materials. In organic chemistry, 4-Ethynyl-4-vinyl-1,6-heptadiene has been used as a building block for the synthesis of various organic compounds. In biochemistry, 4-Ethynyl-4-vinyl-1,6-heptadiene has been studied for its potential use as a probe for studying enzyme-catalyzed reactions.
Propiedades
Número CAS |
19781-40-9 |
|---|---|
Nombre del producto |
4-Ethynyl-4-vinyl-1,6-heptadiene |
Fórmula molecular |
C11H14 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
4-ethenyl-4-ethynylhepta-1,6-diene |
InChI |
InChI=1S/C11H14/c1-5-9-11(7-3,8-4)10-6-2/h3,5-6,8H,1-2,4,9-10H2 |
Clave InChI |
GXJCNDMDCVQBDV-UHFFFAOYSA-N |
SMILES |
C=CCC(CC=C)(C=C)C#C |
SMILES canónico |
C=CCC(CC=C)(C=C)C#C |
Sinónimos |
1,6-Heptadiene, 4-ethynyl-4-vinyl- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



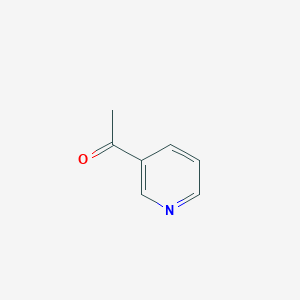
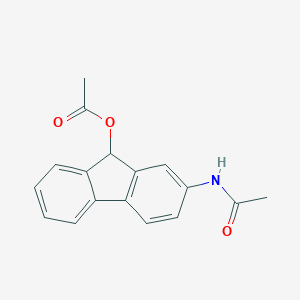
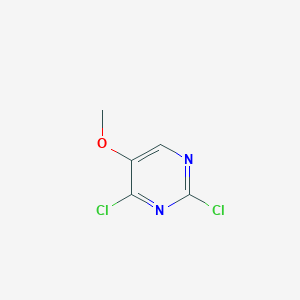
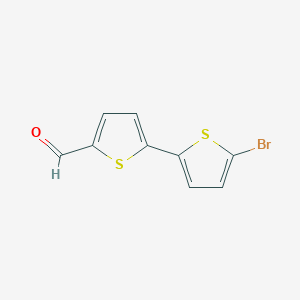
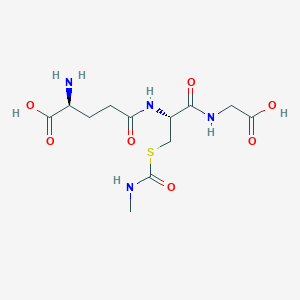
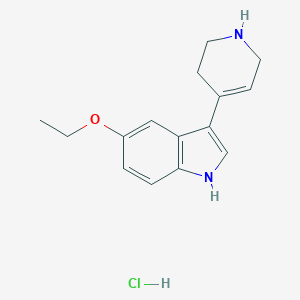
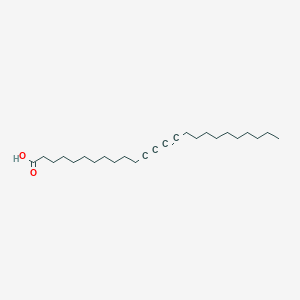
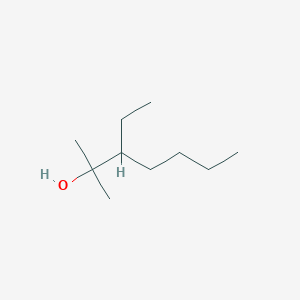
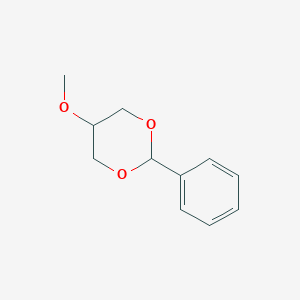
![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)
